molecular formula C15H10ClN3O2 B8788014 N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine CAS No. 827030-97-7

N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine

Cat. No.: B8788014
CAS No.: 827030-97-7
M. Wt: 299.71 g/mol
InChI Key: KEAUPBBALQZPOL-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a benzodioxole moiety, which is a benzene ring fused to a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to yield 2-chloroquinazolin-4-amine.

    Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction. This involves reacting 2-chloroquinazolin-4-amine with 1,3-benzodioxole-5-ylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The chloro group in the quinazoline core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to yield a wide range of substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound’s potential anticancer properties have been explored, particularly its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine can be compared with other quinazoline derivatives and benzodioxole-containing compounds:

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and specific targets.

    Benzodioxole-Containing Compounds: Compounds like piperonal and safrole, which are used in the synthesis of fragrances and pharmaceuticals, share the benzodioxole moiety but have different functional groups and applications.

List of Similar Compounds

  • Gefitinib
  • Erlotinib
  • Piperonal
  • Safrole

This compound stands out due to its unique combination of the quinazoline core and benzodioxole moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

827030-97-7

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloroquinazolin-4-amine

InChI

InChI=1S/C15H10ClN3O2/c16-15-18-11-4-2-1-3-10(11)14(19-15)17-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,17,18,19)

InChI Key

KEAUPBBALQZPOL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

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